molecular formula C99H164N32O28 B2960644 (2R)-2-[[(2R)-1-[(2R)-6-amino-2-[[(2R)-2-[[(2R)-1-[(2R,3S)-2-[[(2R,3S)-2-[[(2R)-2-[[(2R)-4-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-1-[(2R)-5-amino-2-[[(2R)-2-[[(2R)-1-[(2R)-2-[[(2R)-2-[[(2R)-5-amino-2-[[(2R)-2-amino-3-carboxypropanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoic acid CAS No. 954134-42-0

(2R)-2-[[(2R)-1-[(2R)-6-amino-2-[[(2R)-2-[[(2R)-1-[(2R,3S)-2-[[(2R,3S)-2-[[(2R)-2-[[(2R)-4-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-1-[(2R)-5-amino-2-[[(2R)-2-[[(2R)-1-[(2R)-2-[[(2R)-2-[[(2R)-5-amino-2-[[(2R)-2-amino-3-carboxypropanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoic acid

Cat. No.: B2960644
CAS No.: 954134-42-0
M. Wt: 2250.597
InChI Key: IPZJMEJTVRFAOB-XHOPJVQSSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-JBD19 involves solid-phase peptide synthesis (SPPS), a common method for creating peptides. This technique allows for the sequential addition of amino acids to a growing peptide chain, anchored to a solid resin. The process typically involves the following steps:

    Activation of the Resin: The resin is activated to allow the first amino acid to attach.

    Coupling: Each subsequent amino acid is coupled to the growing chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of D-JBD19 would follow similar principles but on a larger scale, utilizing automated peptide synthesizers to increase efficiency and yield. The process would also involve rigorous quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

D-JBD19 primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions due to its stable peptide structure.

Common Reagents and Conditions

    Coupling Reagents: N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt)

    Deprotection Reagents: Trifluoroacetic acid (TFA)

    Cleavage Reagents: Mixtures containing TFA, water, and scavengers like triisopropylsilane (TIS)

Major Products

The major product of these reactions is the peptide D-JBD19 itself, with high purity achieved through purification steps such as high-performance liquid chromatography (HPLC) .

Scientific Research Applications

D-JBD19 has been extensively studied for its neuroprotective properties. It has shown promise in protecting neurons from ischemic damage, making it a potential therapeutic agent for conditions such as stroke. Research has demonstrated that D-JBD19 can reduce neuronal damage when administered intracerebroventricularly following ischemic events .

In addition to its neuroprotective effects, D-JBD19 is used in various research applications to study the mechanisms of neuronal injury and protection. It serves as a valuable tool in understanding the pathways involved in neuroprotection and the potential for therapeutic intervention .

Mechanism of Action

D-JBD19 exerts its neuroprotective effects by inhibiting the c-Jun N-terminal kinase (JNK) pathway. This pathway is involved in the cellular response to stress and is known to play a role in neuronal apoptosis. By inhibiting JNK, D-JBD19 helps to prevent the activation of apoptotic pathways, thereby protecting neurons from damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

D-JBD19 is unique in its specific sequence and structure, which confer its neuroprotective properties. Compared to D-JNKI1, D-JBD19 requires a higher dosage to achieve similar effects, highlighting differences in potency and bioavailability .

Properties

IUPAC Name

(2R)-2-[[(2R)-1-[(2R)-6-amino-2-[[(2R)-2-[[(2R)-1-[(2R,3S)-2-[[(2R,3S)-2-[[(2R)-2-[[(2R)-4-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-1-[(2R)-5-amino-2-[[(2R)-2-[[(2R)-1-[(2R)-2-[[(2R)-2-[[(2R)-5-amino-2-[[(2R)-2-amino-3-carboxypropanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C99H164N32O28/c1-49(2)43-62(120-82(144)64(45-54-21-10-9-11-22-54)123-88(150)68-28-18-40-129(68)94(156)60(32-34-72(103)136)118-90(152)75(51(5)6)125-89(151)70-30-19-41-130(70)93(155)59(25-15-37-112-98(107)108)117-85(147)66(48-132)124-80(142)57(31-33-71(102)135)114-78(140)55(101)46-74(138)139)81(143)122-65(47-73(104)137)83(145)121-63(44-50(3)4)84(146)126-76(52(7)133)91(153)127-77(53(8)134)95(157)131-42-20-29-69(131)86(148)115-56(24-14-36-111-97(105)106)79(141)116-58(23-12-13-35-100)92(154)128-39-17-27-67(128)87(149)119-61(96(158)159)26-16-38-113-99(109)110/h9-11,21-22,49-53,55-70,75-77,132-134H,12-20,23-48,100-101H2,1-8H3,(H2,102,135)(H2,103,136)(H2,104,137)(H,114,140)(H,115,148)(H,116,141)(H,117,147)(H,118,152)(H,119,149)(H,120,144)(H,121,145)(H,122,143)(H,123,150)(H,124,142)(H,125,151)(H,126,146)(H,127,153)(H,138,139)(H,158,159)(H4,105,106,111)(H4,107,108,112)(H4,109,110,113)/t52-,53-,55+,56+,57+,58+,59+,60+,61+,62+,63+,64+,65+,66+,67+,68+,69+,70+,75+,76+,77+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPZJMEJTVRFAOB-XHOPJVQSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C5CCCN5C(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H](C(=O)N[C@H]([C@H](C)O)C(=O)N1CCC[C@@H]1C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCCCN)C(=O)N2CCC[C@@H]2C(=O)N[C@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@@H](CC(C)C)NC(=O)[C@@H](CC(=O)N)NC(=O)[C@@H](CC(C)C)NC(=O)[C@@H](CC3=CC=CC=C3)NC(=O)[C@H]4CCCN4C(=O)[C@@H](CCC(=O)N)NC(=O)[C@@H](C(C)C)NC(=O)[C@H]5CCCN5C(=O)[C@@H](CCCNC(=N)N)NC(=O)[C@@H](CO)NC(=O)[C@@H](CCC(=O)N)NC(=O)[C@@H](CC(=O)O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C99H164N32O28
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2250.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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